molecular formula C6H8ClN3 B3112732 2-(1-methyl-1H-imidazol-2-yl)acetonitrile hydrochloride CAS No. 19225-93-5

2-(1-methyl-1H-imidazol-2-yl)acetonitrile hydrochloride

Cat. No. B3112732
CAS RN: 19225-93-5
M. Wt: 157.6 g/mol
InChI Key: ULLPVWHGYZANAK-UHFFFAOYSA-N
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Description

“2-(1-methyl-1H-imidazol-2-yl)acetonitrile hydrochloride” is a chemical compound with the CAS Number: 19225-93-5 . It has a molecular weight of 157.6 . The compound is in solid form .


Synthesis Analysis

The synthesis methods used in the preparation of imidazole derivatives, which include “2-(1-methyl-1H-imidazol-2-yl)acetonitrile hydrochloride”, have been revised over the years . These methods have shown significant biological activity as antibacterial, anti-inflammatory, and more .


Molecular Structure Analysis

The InChI code for “2-(1-methyl-1H-imidazol-2-yl)acetonitrile hydrochloride” is 1S/C6H7N3.ClH/c1-9-5-4-8-6 (9)2-3-7;/h4-5H,2H2,1H3;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2-(1-methyl-1H-imidazol-2-yl)acetonitrile hydrochloride” is a solid . It has a molecular weight of 157.6 . The compound is stored at room temperature .

Scientific Research Applications

Synthesis and Characterization of Complexes

Research has explored the synthesis and characterization of metal complexes with various ligands, including 2-(1-methyl-1H-imidazol-2-yl)acetonitrile hydrochloride and related compounds. For example, copper(II) complexes with multidentate ligands have been reported, demonstrating their potential as catalysts for the direct hydroxylation of benzene to phenol. These complexes were characterized through UV-vis spectroscopy, elemental analysis, and electrochemical analysis, with some also analyzed by X-ray single crystal diffraction. The catalytic performance in the hydroxylation of benzene to phenol, using hydrogen peroxide as an oxidant in aqueous acetonitrile media, showed a correlation between the catalytic efficiency and the reduction potentials of these complexes (Wu et al., 2015).

Fluorescent Probes for Metal Ions

Another significant application is the development of fluorescent probes for metal ion detection. A study demonstrated the synthesis of novel imidazo[1,2-a]pyridine derivatives that act as efficient fluorescent probes for mercury ions in both acetonitrile and buffered aqueous solutions. These compounds offer potential applications in environmental monitoring and the study of mercury ion interactions in biological systems (Shao et al., 2011).

Antimicrobial and Anticancer Properties

Additionally, the synthesis and evaluation of novel compounds based on benzimidazole nucleus, including derivatives of 2-(1-methyl-1H-imidazol-2-yl)acetonitrile hydrochloride, have been explored for their antimicrobial and anticancer properties. Some of these compounds have shown significant activity against various bacterial strains and cancer cell lines, highlighting their potential in medical and pharmaceutical research (Mohareb et al., 2018).

Novel Synthetic Pathways

Research has also focused on developing new synthetic pathways to create diverse chemical structures utilizing 2-(1-methyl-1H-imidazol-2-yl)acetonitrile hydrochloride. For instance, novel approaches have been developed for synthesizing bis(1,3-azol-2-yl)acetonitriles and bis(1,3-azol-2-yl)methanes via [3 + 2]-dipolar cycloaddition of imidazole N-oxides, showcasing the versatility of this compound in synthetic organic chemistry (Kutasevich et al., 2021).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . Precautionary statements include P260, P261, P264, P271, P280, P301 + P310, P302 + P350, P330, P361, P403 + P233, P405, P501 . The safety data sheet (SDS) can provide more detailed safety information .

properties

IUPAC Name

2-(1-methylimidazol-2-yl)acetonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3.ClH/c1-9-5-4-8-6(9)2-3-7;/h4-5H,2H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLPVWHGYZANAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CC#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-methyl-1H-imidazol-2-yl)acetonitrile hydrochloride

CAS RN

19225-93-5
Record name 1H-Imidazole-2-acetonitrile, 1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19225-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-methyl-1H-imidazol-2-yl)acetonitrile hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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